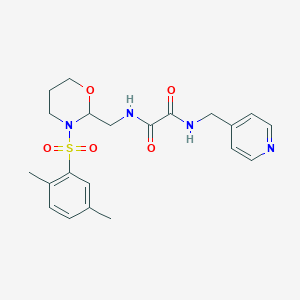

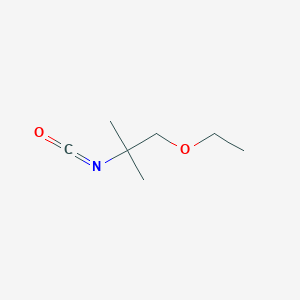

![molecular formula C17H15F3N4O3S B2578740 5-(2-Hydroxyethyl)-6-methyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol CAS No. 946236-26-6](/img/structure/B2578740.png)

5-(2-Hydroxyethyl)-6-methyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

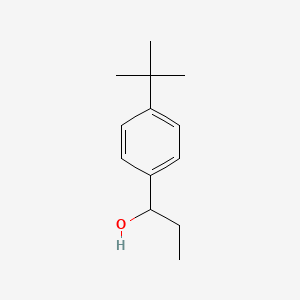

The compound appears to contain several functional groups and structural features that are common in pharmaceutical and agrochemical compounds . It has a pyrimidinol core, a trifluoromethylphenyl group, and an oxadiazole ring, all of which are common motifs in medicinal chemistry.

Molecular Structure Analysis

The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s reactivity and interactions with biological targets . The oxadiazole ring is a heterocycle that is often used in drug design due to its stability and ability to participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique

Computational and Pharmacological Evaluation

In the realm of computational and pharmacological research, 1,3,4-oxadiazole and pyrazole derivatives have been investigated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. One such study evaluated various compounds, including derivatives similar to the chemical , for binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The study found that certain compounds exhibited moderate inhibitory effects in all assays, while others showed good affinity for COX-2 and 5-LOX, correlating with high analgesic and anti-inflammatory effects (Faheem, 2018).

Antibacterial and Antifungal Investigations

Another significant application of 1,3,4-oxadiazole derivatives is in the field of antibacterial and antifungal research. A study involving the synthesis of substituted 7-hydroxy-5H-1,3,4-oxadiazolo pyrimidin-5-ones, which are structurally related to the compound of interest, evaluated their in vitro antibacterial and antifungal activities. It also examined the effect of some compounds on alkaline phosphatase enzyme (Soliman, Shafik, & Darwish, 1982).

Antibacterial Activity of Oxime-ether Schiff Bases

Research on pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits, similar to the compound , revealed their antibacterial activity. The in vitro evaluation against Gram-positive and Gram-negative bacteria showcased their potential as antibacterial agents (Hu, Li, & Huang, 2006).

Novel Structures as Anti-Helicobacter pylori Agents

A study on novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, which shares a similar structural motif with the compound of interest, showed potent activities against the gastric pathogen Helicobacter pylori. This indicates the potential application of such compounds in treating infections caused by this pathogen (Carcanague et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

5-(2-hydroxyethyl)-4-methyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O3S/c1-9-12(5-6-25)15(26)23-16(21-9)28-8-13-22-14(24-27-13)10-3-2-4-11(7-10)17(18,19)20/h2-4,7,25H,5-6,8H2,1H3,(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBJPNOHLAWVBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

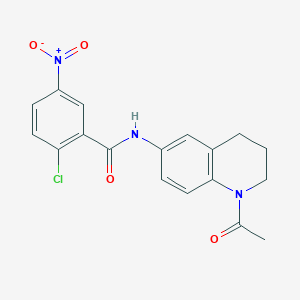

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2578659.png)

![2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2578660.png)

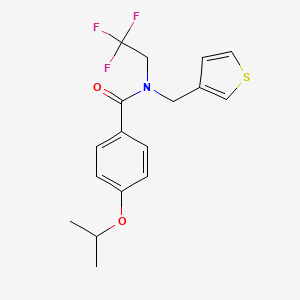

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2578667.png)

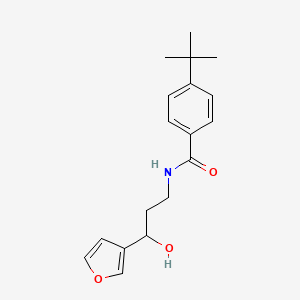

![3-(2-chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2578674.png)

![5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2578675.png)